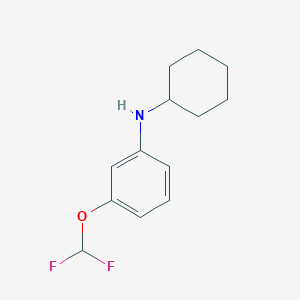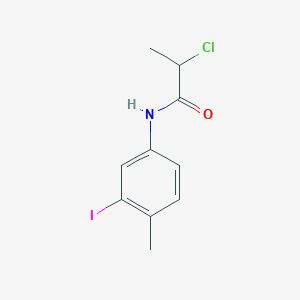
N-(butan-2-yl)isoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)isoquinolin-5-amine is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an isoquinoline core with an amine group at the 5-position and a butan-2-yl substituent at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)isoquinolin-5-amine can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another method is the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride . These reactions typically require strong acids or bases as catalysts and may involve high temperatures and prolonged reaction times.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water to enhance efficiency and reduce environmental impact . Recent advancements have focused on developing greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)isoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-5-one derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetic acid and may require elevated temperatures and prolonged reaction times .
Major Products
The major products formed from these reactions include isoquinolin-5-one derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines with different functional groups .
Scientific Research Applications
N-(butan-2-yl)isoquinolin-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(butan-2-yl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that isoquinoline derivatives can interact with proteins in the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(butan-2-yl)isoquinolin-5-amine include other isoquinoline derivatives such as:
Isoquinolin-5-amine: Lacks the butan-2-yl substituent but shares the isoquinoline core.
N-(methyl)isoquinolin-5-amine: Features a methyl group instead of a butan-2-yl group.
N-(phenyl)isoquinolin-5-amine: Contains a phenyl group at the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
N-butan-2-ylisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-3-10(2)15-13-6-4-5-11-9-14-8-7-12(11)13/h4-10,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYMTCWZODMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
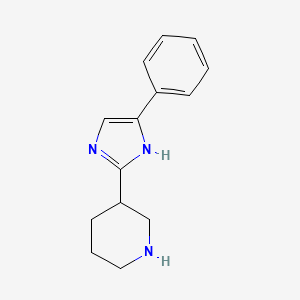
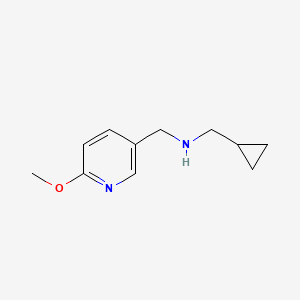
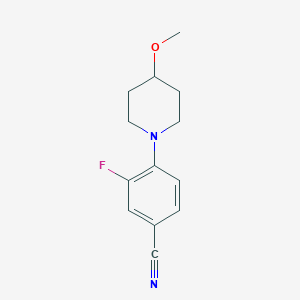
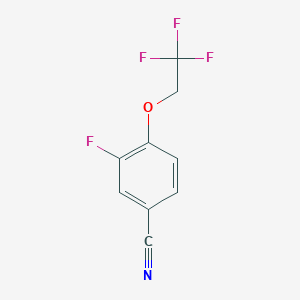
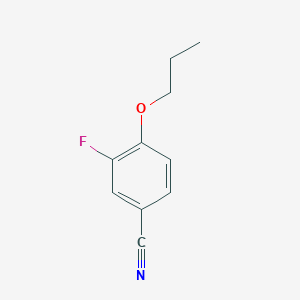
![(Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine](/img/structure/B7863420.png)
![N-[(2,3-difluorophenyl)methyl]oxan-4-amine](/img/structure/B7863424.png)

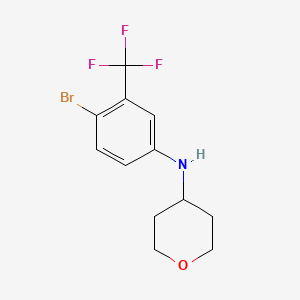
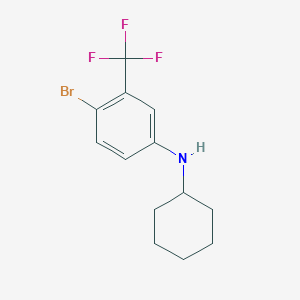
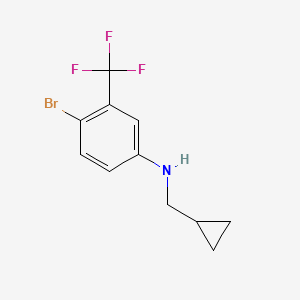
![N-[3-(difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B7863452.png)
